molecular formula C27H27ClN2 B10934263 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B10934263
M. Wt: 415.0 g/mol
InChI Key: YWTBLLBNDIRHIR-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a complex organic compound with a unique structure. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The compound’s systematic name reflects its substituents and arrangement of atoms.

Preparation Methods

Synthetic Routes:

  • Synthesis via Cyclization:

    • One common synthetic route involves cyclization of appropriate precursors. For example, the reaction of 4-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine in the presence of a base (such as sodium hydroxide) leads to the formation of the pyrazole ring.
    • The subsequent alkylation of the resulting pyrazole with 4-methylbenzyl chloride yields the target compound.
  • Industrial Production:

    • Industrial-scale production typically employs more efficient methods. These may involve multistep processes, catalysis, and optimization for yield and purity.
    • Detailed industrial procedures are proprietary, but they likely follow similar principles as the laboratory synthesis.

Chemical Reactions Analysis

4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various reactions:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles (e.g., amines, alkoxides).

    Oxidation and Reduction: The aromatic rings can participate in redox reactions.

    Condensation Reactions: The compound may react with carbonyl compounds to form imines or enamines.

Common reagents include bases (for cyclization), Lewis acids (for electrophilic substitution), and oxidizing/reducing agents.

Major products depend on reaction conditions and substituents. For example, substitution at the chloro position leads to diverse derivatives.

Scientific Research Applications

4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Pesticide Development: Pyrazoles often serve as building blocks for agrochemicals.

    Material Science: The compound’s properties may be harnessed for materials like liquid crystals or polymers.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or cellular pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

While there are related pyrazoles, this compound’s specific combination of substituents makes it distinct. Similar compounds include other pyrazoles with varying functional groups.

Properties

Molecular Formula

C27H27ClN2

Molecular Weight

415.0 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C27H27ClN2/c1-17-6-10-22(11-7-17)16-30-27(24-13-9-19(3)21(5)15-24)25(28)26(29-30)23-12-8-18(2)20(4)14-23/h6-15H,16H2,1-5H3

InChI Key

YWTBLLBNDIRHIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)Cl)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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